molecular formula C13H13FN6 B2416281 N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 946252-89-7

N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2416281
CAS No.: 946252-89-7
M. Wt: 272.287
InChI Key: IMYSMIYKHUKUQJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a synthetic small molecule based on the triazolopyrimidine scaffold, a heterocyclic system recognized for its versatile applications in medicinal chemistry and drug discovery. This compound is of significant interest in oncology research, particularly in the development of targeted cancer therapies. The triazolopyrimidine core is isoelectronic with the purine ring found in natural nucleotides, allowing such compounds to function as bioisosteric replacements that can effectively interact with ATP-binding sites of various kinases and other enzymes critical for cell proliferation . Researchers are exploring this class of compounds primarily for their potential as antimitotic agents and kinase inhibitors. Triazolopyrimidines can act as potent microtubule-targeting agents that suppress microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis through the mitochondrial pathway . Furthermore, due to their ability to mimic the adenine moiety of ATP, these compounds can serve as competitive inhibitors for tyrosine kinases like c-Src, which is a well-validated target in multiple cancer types, including glioblastoma and neuroblastoma . The structural features of this specific amine derivative, including the 4-fluorophenethyl side chain, are designed to optimize binding affinity and selectivity towards such enzymatic targets. Investigations into related analogues have demonstrated promising antiproliferative activity against diverse human cancer cell lines, underscoring the research value of this chemical series in developing novel chemotherapeutic strategies . This reagent is intended for research purposes to further elucidate the mechanisms of tubulin polymerization inhibition and kinase signaling disruption in pathological cell models.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6/c1-20-13-11(18-19-20)12(16-8-17-13)15-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYSMIYKHUKUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps. One common method starts with the preparation of 4-fluorophenethylamine, which is then reacted with appropriate reagents to form the triazolopyrimidine core. The reaction conditions often involve the use of catalysts such as hydrochloric acid and solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the triazolopyrimidine core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 4-aminopyrrolo[2,3-d]pyrimidine derivatives
  • Indole derivatives

Uniqueness

N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific combination of a fluorophenyl group and a triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a synthetic compound belonging to the class of triazolopyrimidines. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of the Compound

  • Chemical Structure : The compound features a triazolopyrimidine core, characterized by a fluorophenyl group and an ethyl chain.
  • Molecular Formula : C13H14FN5
  • CAS Number : 946252-89-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization effectively, which is crucial for cell division and growth. This inhibition leads to antiproliferative effects in various cancer cell lines.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against several cancer cell lines:

CompoundCell LineIC50 (nM)
8qHeLa83
8rA549101
8sMDA-MB-23191
8uHT-2983

These compounds were found to inhibit tubulin polymerization more potently than combretastatin A-4 (CA-4), a well-known antitumor agent .

Mechanistic Studies

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Tubulin Polymerization : The compound binds to tubulin and prevents its assembly into microtubules.
  • Cell Cycle Arrest : Treatment with this compound leads to the accumulation of cells in the G2/M phase of the cell cycle.
  • Induction of Apoptosis : It triggers apoptotic pathways through mitochondrial signaling mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related triazolopyrimidine compounds. For instance:

  • A study demonstrated that compounds with a common phenylpropylamino moiety displayed high selectivity against cancer cells while maintaining low toxicity in normal cells. The presence of halogen substitutions significantly enhanced their antiproliferative potency .
  • In zebrafish embryonic models, specific derivatives exhibited significant inhibition of tumor growth without adverse developmental effects, indicating potential for further therapeutic application .

Q & A

What are the established synthetic routes for N-(4-fluorophenethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For triazolopyrimidine cores, cyclization of aminopyrimidine precursors with triazole-forming reagents (e.g., diazomethane) under reflux conditions is common. The 4-fluorophenethylamine moiety can be introduced via Buchwald-Hartwig amination or SNAr reactions. Optimization includes:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but require careful temperature control to avoid decomposition .
  • Purification : Gradient elution in reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

How can researchers employ NMR spectroscopy and X-ray crystallography to resolve structural ambiguities in triazolopyrimidine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Triazole protons (δ 8.1–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .
    • Fluorophenyl aromatic protons (δ 7.0–7.5 ppm, coupling patterns confirm substitution) .
  • X-ray crystallography : Slow evaporation from DCM/MeOH yields single crystals. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) resolves bond angles and confirms regiochemistry of triazole fusion .

What in vitro assays evaluate adenosine receptor antagonism, and how should conflicting binding affinity data be reconciled?

Methodological Answer:

  • Radioligand binding assays : Use HEK293 cells expressing human A₁/A₂A receptors. Compete with [³H]SCH58261 (A₂A) or [³H]DPCPX (A₁). Calculate IC₅₀ via nonlinear regression .
  • Addressing contradictions :
    • Receptor subtype selectivity : Test against A₂B and A₃ receptors to rule off-target effects .
    • Buffer conditions : Mg²⁺/Ca²⁺ concentrations impact ligand-receptor stability .

What computational strategies predict binding to type 2 cannabinoid (CB2) receptors?

Methodological Answer:

  • Molecular docking : Use CB2 homology models (e.g., based on PDB: 5ZTY). Key interactions:
    • Fluorophenyl group with hydrophobic pockets (Val87, Leu182).
    • Triazole nitrogen hydrogen bonds with Ser285 .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with experimental IC₅₀ from cAMP inhibition assays .

How to design SAR studies for the 4-fluorophenethyl substituent?

Methodological Answer:

  • Analog synthesis : Replace 4-fluorophenethyl with 4-Cl, 4-OCH₃, or alkyl chains. Assess impact on:
    • Lipophilicity : LogP measurements via shake-flask method .
    • Bioactivity : Compare A₂A receptor binding (ΔKᵢ > 10-fold indicates critical substituent role) .
  • Cellular assays : Test permeability (Caco-2 monolayers) and metabolic stability (microsomal half-life) .

Effective chromatographic methods for quantification in biological matrices?

Methodological Answer:

  • HPLC-UV : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30). LOD ≈ 0.1 µg/mL .
  • LC-MS/MS : ESI+ mode, monitor m/z transitions (e.g., [M+H]⁺ → fragment ions). Validate with:
    • Matrix effects : Spike recovery (85–115%) in plasma/urine .
    • Stability : Freeze-thaw cycles and long-term storage (-80°C) .

Resolving discrepancies between in vitro enzyme inhibition and cellular activity?

Methodological Answer:

  • Cell permeability : Measure intracellular concentration via LC-MS. Low permeability may require prodrug strategies .
  • Off-target effects : Use siRNA knockdown of suspected off-target kinases .
  • Metabolic interference : Incubate with liver microsomes; identify metabolites via HRMS .

Optimal crystallization techniques for X-ray studies?

Methodological Answer:

  • Vapor diffusion : Mix compound (5 mg/mL in DCM) with anti-solvent (hexane) in a 1:1 ratio. Slow evaporation at 4°C yields diffraction-quality crystals .
  • Cryoprotection : Soak crystals in Paratone-N before flash-cooling in liquid N₂ .

How does stability under varying pH/temperature impact reproducibility?

Methodological Answer:

  • Stability assays : Incubate at pH 2–9 (37°C, 24 hrs). Monitor degradation via HPLC.
    • Critical findings : Degradation >10% at pH <3 or >8 requires buffered formulations (pH 6–7) .
  • Handling protocols : Store lyophilized at -20°C; reconstitute in DMSO (≤1 mM) for assays .

Mitigating off-target effects in adenosine receptor studies?

Methodological Answer:

  • Selective antagonists : Pre-treat cells with A₂A-specific antagonist (e.g., preladenant) to confirm on-target activity .
  • Orthogonal assays : Combine cAMP accumulation (ELISA) and β-arrestin recruitment (BRET) .
  • CRISPR validation : Knock out A₂A receptors in HEK293 cells; loss of compound effect confirms specificity .

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